molecular formula C13H12FNO4S2 B4560439 methyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-2-thiophenecarboxylate

methyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-2-thiophenecarboxylate

Cat. No.: B4560439
M. Wt: 329.4 g/mol
InChI Key: DRLJBJLKKWCKGH-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H12FNO4S2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.01917837 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of sulfone derivatives, including those similar to methyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-2-thiophenecarboxylate, have been a subject of study to understand their chemical properties and potential applications. For instance, the synthesis of diverse methyl sulfone-containing benzo[b]thiophene libraries via iodocyclization and palladium-catalyzed coupling showcases the utility of such compounds in medicinal chemistry and drug design (Cho, Neuenswander, & Larock, 2010). Moreover, the single crystal X-ray structure of closely related sulfone derivatives offers insights into their molecular geometry, enabling further applications in materials science and pharmaceuticals (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Application in Anti-inflammatory Agents

Sulfone derivatives, including those structurally related to the queried compound, have been evaluated for their anti-inflammatory properties. The physiologic disposition and metabolic fate of certain sulfone derivatives indicate their potential as anti-inflammatory agents, showing the absorption, distribution, excretion, and metabolic pathways in various species (Hucker et al., 1973).

Photodynamic Therapy and Fluorescence Imaging

Some derivatives exhibit remarkable potential in photodynamic therapy for treating cancer, owing to their good fluorescence properties and high singlet oxygen quantum yield. This highlights their applicability in medical imaging and as photosensitizers in therapeutic settings (Pişkin, Canpolat, & Öztürk, 2020). Additionally, specific sulfone derivatives have been synthesized for use as fluorescent sensors for metal ion detection, further emphasizing their utility in chemical sensing and biological imaging (Ye et al., 2014).

Antibacterial Applications

Research into sulfone derivatives containing 1,3,4-oxadiazole moieties has revealed their effectiveness against bacterial infections, such as rice bacterial leaf blight. These compounds not only demonstrate significant antibacterial activity but also enhance plant resistance against diseases, showcasing their potential in agricultural applications (Shi et al., 2015).

Polymer Electrolytes for Capacitor Applications

Electroactive polymers based on sulfone derivatives have been explored for their potential in electrochemical capacitor applications. The synthesis and performance evaluation of these polymers as active materials in capacitors illustrate their capacity for energy storage and power generation, opening new avenues in materials science (Ferraris et al., 1998).

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S2/c1-19-13(16)12-11(6-7-20-12)21(17,18)15-8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLJBJLKKWCKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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